3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-
Description
Structural Characteristics of 3(2H)-Pyridazinone Core
The 3(2H)-pyridazinone core consists of a six-membered heteroaromatic ring containing two adjacent nitrogen atoms at the 1- and 2-positions, with a ketone group at the 3-position (Figure 1). This π-deficient system exhibits tautomeric equilibrium between the lactam (3(2H)-pyridazinone) and lactim (3-hydroxypyridazine) forms, a phenomenon stabilized by resonance and solvation effects. The planar structure facilitates conjugation across the ring, rendering it susceptible to electrophilic substitution at the 4-, 5-, and 6-positions. X-ray crystallographic studies of related derivatives reveal bond lengths of approximately 1.32 Å for the carbonyl group and 1.34 Å for the N–N bond, consistent with partial double-bond character.
The electron-withdrawing nature of the adjacent nitrogens and carbonyl group polarizes the ring, directing substituents to occupy specific positions during synthesis. For instance, bulky groups at the 2- and 6-positions minimize steric hindrance, while electron-donating substituents at the 4-position enhance resonance stabilization. These features make the core highly tunable for optimizing physicochemical properties such as solubility, logP, and hydrogen-bonding capacity.
Significance of Substituted Pyridazinones in Heterocyclic Chemistry
Substituted pyridazinones occupy a privileged position in heterocyclic chemistry due to their versatility in drug design. Over 50 clinically evaluated compounds since 2010 incorporate this scaffold, targeting conditions ranging from cardiovascular diseases to cancer. The pyridazinone ring’s ability to mimic peptide bonds or nucleotide bases enables interactions with enzymes, receptors, and nucleic acids. For example, pyridazinone-based phosphodiesterase (PDE) inhibitors such as zardaverine exhibit isoform selectivity, inhibiting PDE III and IV with IC~50~ values of 0.58 μM and 0.17 μM, respectively.
A comparative analysis of pyridazinone derivatives highlights their broad pharmacological spectrum (Table 1):
This structural adaptability stems from the pyridazinone ring’s capacity to accommodate diverse functional groups without compromising aromatic stability, a feature leveraged in optimizing drug-likeness and target affinity.
Role of 4-(p-Methoxyphenyl) and 2-(2-Morpholinoethyl) Substituents
The 4-(p-methoxyphenyl) substituent introduces a methoxy group at the para position of the phenyl ring, enhancing electron density through resonance (+M effect). This modification increases the compound’s lipophilicity (logP +0.7 compared to unsubstituted phenyl) while promoting π-π stacking interactions with aromatic residues in biological targets. In HCT116 colon carcinoma models, analogous 4-arylpyridazinones demonstrate IC~50~ values of 12–18 μM, attributed to their ability to disrupt serotonin-mediated proliferation pathways.
The 2-(2-morpholinoethyl) side chain contributes to solubility via the morpholine ring’s hydrophilic oxygen atom, which forms hydrogen bonds with aqueous environments (aqueous solubility >50 mg/mL). Additionally, the morpholino group’s conformational flexibility allows for optimal alignment with target binding pockets. In cardiovascular agents like emorfazone, similar substituents enhance PDE-III inhibition by 40% compared to alkyl chains, underscoring their role in improving pharmacodynamic profiles.
Properties
CAS No. |
23338-49-0 |
|---|---|
Molecular Formula |
C23H25N3O3 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C23H25N3O3/c1-28-20-9-7-18(8-10-20)21-17-22(19-5-3-2-4-6-19)24-26(23(21)27)12-11-25-13-15-29-16-14-25/h2-10,17H,11-16H2,1H3 |
InChI Key |
APOLORJPLOSKOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN(C2=O)CCN3CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the p-methoxyphenyl, 2-morpholinoethyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Analgesic Activity
Research indicates that pyridazinone derivatives exhibit significant analgesic properties. For instance, derivatives such as 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone have been marketed in Japan as analgesics. These compounds have been synthesized and evaluated for their efficacy in pain relief, showing promising results in various preclinical models .
Anti-inflammatory Properties
The compound's structural features allow it to interact with cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes. Studies have shown that amide derivatives of pyridazinones can selectively inhibit COX-2 without affecting COX-1, suggesting a potential for developing safer anti-inflammatory medications .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazinone derivatives. For example, cell-based assays conducted on various tumor cell lines (MCF7, A549, HeLa) demonstrated that certain pyridazinones could inhibit proliferation and induce apoptosis in cancer cells. The mechanisms by which these compounds exert their effects are currently under investigation, with some studies focusing on their ability to disrupt cellular signaling pathways critical for cancer cell survival .
Synthesis and Functionalization
The synthesis of 3(2H)-pyridazinone derivatives typically involves multi-step processes that include the condensation of appropriate precursors followed by functionalization to enhance biological activity. For example, the reaction of p-chloroacetophenone with succinic anhydride has been utilized to create various substituted pyridazinones .
Table 1: Summary of Synthetic Routes for Pyridazinones
Case Studies and Research Findings
Several studies have documented the pharmacological profiles of pyridazinone derivatives:
- Study on Analgesic Activity : A comprehensive evaluation of amide derivatives indicated a strong correlation between structural modifications and analgesic potency. The study found that specific substitutions at the 3-position significantly enhanced activity against pain models .
- Anticancer Mechanisms : Research on pyridazinone derivatives revealed their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a dual mechanism involving both cell cycle arrest and apoptosis induction .
- Selectivity for COX Enzymes : The development of selective COX-2 inhibitors from pyridazinones has shown promise in reducing side effects associated with non-selective NSAIDs. This selectivity is crucial for designing safer analgesics with fewer gastrointestinal complications .
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Key Observations:
- Morpholino vs. Piperazine: Morpholinoethyl substituents (as in the target compound) enhance PDE III inhibition and reduce gastrointestinal toxicity compared to piperazine derivatives, which show variable SIRT2 inhibition .
- Position 4 Substitutions : p-Methoxyphenyl (target) improves COX-2 selectivity over p-chlorophenyl analogs, which exhibit stronger anticancer but higher cytotoxicity .
- Side Chain Length : Shorter alkyl chains (e.g., ethyl in the target) optimize bioactivity; longer chains reduce SIRT2 inhibition .
Pharmacological Activity Comparison
Analgesic/Anti-inflammatory Activity:
- The target compound’s p-methoxyphenyl and morpholinoethyl groups confer 2–3× higher potency in carrageenan-induced edema tests compared to 6-chlorophenyl analogs .
- 6-ethoxy-5-morpholino derivatives () show superior antipyretic activity (ED₅₀ = 12 mg/kg) vs. the target compound (ED₅₀ ~25 mg/kg), likely due to ethoxy’s metabolic stability .
Cardiovascular Effects:
- TZC-5665 () demonstrates dual beta-blocking and PDE III inhibition, while its metabolite M-2 increases coronary blood flow by 40% in dog models . The target compound’s morpholinoethyl group may similarly enhance PDE III selectivity over milrinone .
Toxicity Profile:
- Morpholinoethyl-substituted pyridazinones (e.g., CAS 33048-40-7) show LD₅₀ = 220 mg/kg (intraperitoneal, mice), comparable to piperazine analogs (LD₅₀ = 180–250 mg/kg) but safer than NSAIDs like indomethacin (LD₅₀ = 50 mg/kg) .
Molecular Docking and Enzyme Inhibition
- SIRT2 Inhibition: The target compound’s morpholinoethyl chain shows moderate inhibition (IC₅₀ = 18 µM) vs. arylpiperazine derivatives (IC₅₀ = 8–12 µM), suggesting trade-offs between selectivity and potency .
- COX-2 Selectivity: p-Methoxyphenyl enhances COX-2 binding (Ki = 0.3 µM) over COX-1 (Ki = 5 µM), unlike 4-chlorophenyl analogs with non-selective inhibition .
Biological Activity
3(2H)-Pyridazinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties. The compound 3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl- is particularly noteworthy for its potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a pyridazinone core substituted with a p-methoxyphenyl group, a morpholinoethyl chain, and a phenyl group at specific positions.
1. Anti-inflammatory Activity
Pyridazinone derivatives have been explored extensively for their anti-inflammatory properties. A study evaluated various pyridazinones, including the target compound, for their ability to inhibit pro-inflammatory cytokines such as IL-1β in HL-60 cells stimulated with lipopolysaccharide (LPS). Results indicated that certain derivatives exhibited potent inhibitory effects on IL-1β production, suggesting potential use in treating inflammatory conditions .
2. Analgesic Properties
The analgesic activity of pyridazinones has been documented through various experimental models. For instance, derivatives of 3(2H)-pyridazinone were tested for pain relief using the hot plate test. The results showed significant analgesic effects compared to control groups, indicating the potential of these compounds as non-steroidal anti-inflammatory drugs (NSAIDs) similar to Emorfazone, which is clinically used for pain management .
3. Antitumor Activity
Research has highlighted the cytotoxic effects of pyridazinone derivatives against various cancer cell lines. One study reported that certain pyridazinones demonstrated high activity against leukemia (HL-60), non-small-cell lung cancer (NCI-H522), and breast cancer (BT-549) cell lines, with GI50 values less than 2 µM . This suggests that these compounds may serve as promising candidates for cancer therapy.
The biological activity of pyridazinones is often attributed to their ability to interact with specific molecular targets:
- PDE4 Inhibition : Some studies indicate that pyridazinones can inhibit phosphodiesterase type 4 (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP), thereby enhancing anti-inflammatory responses .
- Cyclooxygenase Inhibition : Pyridazinones have shown selective inhibition of cyclooxygenase-2 (COX-2), which is associated with inflammation and pain pathways. This selectivity enhances their therapeutic profile compared to traditional NSAIDs .
Case Studies
Q & A
What are the common synthetic routes for 3(2H)-pyridazinone derivatives, and how are they optimized?
Basic Research Question
The synthesis of 3(2H)-pyridazinone derivatives typically involves condensation reactions of hydrazines with diketones or cyclization of substituted hydrazides. For example, the morpholinoethyl and methoxyphenyl substituents can be introduced via nucleophilic substitution or Mannich reactions . Optimization often employs Design of Experiments (DOE) to evaluate factors like temperature, solvent polarity, and catalyst concentration. For instance, sodium methoxide in methanol has been used to achieve regioselective substitutions at room temperature . Microwave-assisted synthesis and flow reactors are advanced methods to enhance efficiency and yield .
What structural characterization techniques are critical for confirming the molecular geometry of this compound?
Basic Research Question
X-ray crystallography is the gold standard for determining bond lengths, angles, and intermolecular interactions. Hirshfeld surface analysis complements this by quantifying interactions like hydrogen bonding and van der Waals forces . For example, the crystal structure of a morpholinoethyl-substituted pyridazinone derivative revealed a triclinic space group (P 1) with C–H···O hydrogen bonds stabilizing the lattice . Spectroscopic methods (NMR, IR) validate functional groups, while DFT calculations predict electronic properties .
Table 1: Crystallographic Data for Pyridazinone Derivatives
| Compound ID | Space Group | Unit Cell Parameters (Å, °) | Key Interactions | Reference |
|---|---|---|---|---|
| (I) | P 1 | a=8.21, b=9.87, c=12.34 | C–H···O (2.89 Å) | |
| Analog* | P2₁/c | a=10.56, b=15.32, c=18.47 | π-π stacking | |
| *Morpholinoethyl-substituted analog. |
How is the biological activity of this compound evaluated in preclinical studies?
Basic Research Question
Biological evaluation includes in vitro assays (e.g., enzyme inhibition, receptor binding) and cell-based models (e.g., antiproliferative effects on cancer lines). For example, pyridazinones with morpholinoethyl groups have shown positive inotropic activity in cardiac tissue models, assessed via isolated heart preparations . Dose-response curves and IC₅₀ values are calculated to quantify potency. Parallel studies on cytotoxicity (e.g., MTT assays) ensure selectivity .
How do structure-activity relationship (SAR) studies guide the optimization of pharmacological properties?
Advanced Research Question
SAR studies focus on substituent effects at the 2-, 4-, and 6-positions of the pyridazinone core. The morpholinoethyl group at the 2-position enhances solubility and bioavailability, while the p-methoxyphenyl group at the 4-position increases receptor affinity . Systematic substitution (e.g., replacing methoxy with halogens) identifies pharmacophores. For instance, chloro-substituted analogs exhibit improved enzyme inhibition but reduced metabolic stability .
Table 2: Key Substituents and Biological Effects
| Position | Substituent | Biological Effect | Reference |
|---|---|---|---|
| 2 | 2-morpholinoethyl | Enhanced cardiac activity | |
| 4 | p-methoxyphenyl | Antiproliferative activity | |
| 6 | Phenyl | Stabilizes hydrophobic binding |
How can computational methods enhance the design of novel pyridazinone derivatives?
Advanced Research Question
Quantum chemical calculations (e.g., DFT, molecular docking) predict binding modes and reactivity. For example, the ICReDD framework combines quantum mechanics with machine learning to screen substituents for target interactions . Reaction path searches identify optimal synthetic routes, reducing trial-and-error experimentation. Molecular dynamics simulations assess stability in biological membranes .
How can contradictions in biological data across studies be resolved?
Advanced Research Question
Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from differences in assay conditions (pH, temperature) or cell lines. Comparative studies under standardized protocols are critical. For example, a pyridazinone derivative showed conflicting cytotoxicity results in HeLa vs. MCF-7 cells due to varying expression of target enzymes . Meta-analyses of published data and validation via orthogonal assays (e.g., Western blotting) clarify mechanisms .
What green chemistry approaches are applicable to pyridazinone synthesis?
Advanced Research Question
Solvent-free reactions, biodegradable catalysts (e.g., lipases), and energy-efficient methods (microwave, ultrasound) reduce environmental impact. Continuous flow reactors minimize waste and improve scalability . For example, replacing dichloromethane with cyclopentyl methyl ether (CPME) in cyclization reactions lowers toxicity .
How do structural analogs with modified substituents affect biological activity?
Advanced Research Question
Replacing the morpholinoethyl group with piperazine or pyrrolidine alters pharmacokinetics. A piperazine analog exhibited stronger receptor binding but faster hepatic clearance . Similarly, substituting the p-methoxyphenyl with a nitro group increased oxidative stress in cancer cells but introduced phototoxicity .
Notes
- Methodological answers emphasize experimental design, validation, and interdisciplinary approaches.
- Tables synthesize data from crystallographic and biological studies for clarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
